molecular formula C17H20ClNO2 B13787209 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride CAS No. 6962-12-5

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride

Cat. No.: B13787209
CAS No.: 6962-12-5
M. Wt: 305.8 g/mol
InChI Key: BSFZZNQJUBHLAG-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxypropylamino group attached to a diphenylethanone backbone. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride typically involves a multi-step process. One common method includes the reaction of 1,2-diphenylethanone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is purified through crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxypropylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the diphenylethanone backbone provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropylamine: Shares the hydroxypropylamino group but lacks the diphenylethanone backbone.

    1,2-Diphenylethanone: Contains the diphenylethanone structure but lacks the hydroxypropylamino group.

    2-(2-Hydroxyethylamino)-1,2-diphenylethanone: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is unique due to the combination of its hydroxypropylamino group and diphenylethanone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

6962-12-5

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

2-(2-hydroxypropylamino)-1,2-diphenylethanone;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-13(19)12-18-16(14-8-4-2-5-9-14)17(20)15-10-6-3-7-11-15;/h2-11,13,16,18-19H,12H2,1H3;1H

InChI Key

BSFZZNQJUBHLAG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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